5-(4-Fluoro-3-methylphenyl)-5-oxovaleric acid

Description

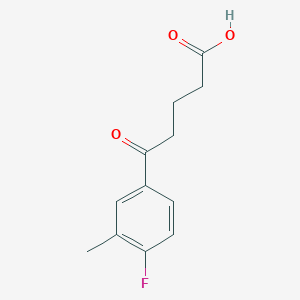

5-(4-Fluoro-3-methylphenyl)-5-oxovaleric acid is a valeric acid derivative featuring a ketone group at the fifth carbon and a substituted phenyl ring at the same position. The phenyl substituents include a fluorine atom at the para position and a methyl group at the meta position.

Properties

IUPAC Name |

5-(4-fluoro-3-methylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-8-7-9(5-6-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRLZILYDPUEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640549 | |

| Record name | 5-(4-Fluoro-3-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-95-2 | |

| Record name | 4-Fluoro-3-methyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluoro-3-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methylphenyl)-5-oxovaleric acid typically involves the introduction of the fluoro and methyl groups onto the phenyl ring, followed by the formation of the valeric acid moiety. One common synthetic route includes the use of fluorobenzene derivatives and appropriate reagents to achieve the desired substitution pattern on the phenyl ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methylphenyl)-5-oxovaleric acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 5-(4-Fluoro-3-methylphenyl)-5-oxovaleric acid can be achieved through various methods, including:

- Suzuki–Miyaura Coupling : A reaction involving a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols using reagents like potassium permanganate or sodium borohydride.

Scientific Research Applications

The applications of this compound span multiple fields:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of novel compounds with potential industrial applications.

Biology

- Enzyme Interactions : The fluorophenyl group enhances binding affinities to enzymes, making it useful for studying enzyme interactions and drug design.

- Biological Activity : Research indicates its potential in inhibiting specific enzymes linked to metabolic pathways and modulating receptor activity, which may affect various physiological processes.

Industry

- Production of Specialty Chemicals : The compound is utilized in manufacturing specialty chemicals and materials, contributing to advancements in chemical engineering and material science.

Recent studies have highlighted the biological activities of this compound:

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Inhibits proliferation of cancer cells in vitro | |

| Anti-inflammatory Effects | Reduces markers of inflammation in animal models | |

| Neuroprotective Properties | Protects neuronal cells from oxidative stress |

Case Studies

- Anticancer Activity : A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : In murine models, administration of this compound resulted in significant reductions in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha), indicating potential therapeutic applications for inflammatory diseases.

- Neuroprotective Properties : Research indicated that the compound could mitigate neurotoxicity induced by oxidative stress in neuronal cell cultures, associated with upregulation of antioxidant defense mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Modification | Activity Change | Notes |

|---|---|---|

| Fluorine Substitution | Increased potency against cancer cells | Enhances lipophilicity |

| Methyl Group Addition | Improved neuroprotective effects | Stabilizes structure |

| Alteration of Carbon Chain Length | Variable effects on enzyme inhibition | Depends on target specificity |

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The valeric acid moiety may also play a role in the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The substituent positions on the phenyl ring significantly influence electronic properties and reactivity. Key analogs include:

Key Observations :

- Methyl vs. Methoxy : The 3-methyl group in the target compound increases steric hindrance compared to the 4-methoxy analog, which may affect binding in biological systems .

- Bromine Substitution : Bromine adds significant molecular weight (285.13 vs. 210.2 for fluorine analogs), likely improving halogen bonding interactions in drug-receptor binding .

Structural and Crystallographic Insights

- Crystal Packing : While direct data for the target compound are unavailable, related structures like 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole () demonstrate that fluorine and methyl substituents influence dihedral angles and intermolecular interactions (e.g., C–H⋯N hydrogen bonds and π-π stacking) .

Biological Activity

5-(4-Fluoro-3-methylphenyl)-5-oxovaleric acid, also known as CAS No. 898765-95-2, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 5-oxovaleric acid backbone with a 4-fluoro-3-methylphenyl substituent. Its molecular formula is , and it has a molecular weight of 232.23 g/mol. The presence of the fluorine atom and the methyl group on the phenyl ring may influence its biological properties by altering lipophilicity and electronic characteristics.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, potentially acting as an inhibitor or activator depending on the target.

- Receptor Binding : It may bind to various receptors, influencing signaling pathways related to cell growth, apoptosis, and inflammation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes or interference with metabolic pathways.

Antimicrobial Properties

Research indicates that derivatives of similar compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Chalcone Derivatives : Studies on related chalcone compounds demonstrated effectiveness against drug-resistant strains like MRSA and Klebsiella pneumoniae . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects have been explored in various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

- In Vitro Studies : A study evaluating the cytotoxicity of related compounds on HeLa cells (cervical cancer) showed promising results, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations . While direct studies on this compound are needed, such findings provide a basis for further investigation.

- Animal Models : Ongoing research includes testing the compound's effects in vivo using rodent models to assess its safety profile and therapeutic potential against tumors .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.23 g/mol |

| Antimicrobial Activity | Potential (similar compounds show efficacy) |

| Cytotoxicity | Promising in vitro results (needs direct studies) |

| Mechanisms | Enzyme modulation, receptor binding |

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(4-Fluoro-3-methylphenyl)-5-oxovaleric acid, and how do reaction conditions influence yield?

A1. The compound can be synthesized via Friedel-Crafts acylation using glutaric anhydride and 4-fluoro-3-methylbenzene derivatives. Key steps include:

- Step 1: React glutaric anhydride with 4-fluoro-3-methylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C to form the acylated intermediate.

- Step 2: Hydrolyze the intermediate under acidic conditions (HCl/H₂O) to yield the final carboxylic acid.

Yield optimization requires precise control of stoichiometry (1:1.2 anhydride:aryl derivative) and reaction time (6–8 hours). Excess catalyst can lead to byproducts like over-acylated derivatives .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

A2. Use a combination of:

- HPLC/GC-MS: To confirm purity (>95%) and detect residual solvents.

- NMR spectroscopy: ¹H NMR should show characteristic signals for the fluorophenyl group (δ 7.2–7.8 ppm) and the oxovaleric acid backbone (δ 2.4–3.1 ppm for methylene groups).

- FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch of ketone and carboxylic acid) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Q. Q3. What are the primary structure-activity relationship (SAR) considerations for this compound in drug discovery?

A3. The 4-fluoro-3-methylphenyl group enhances lipophilicity and metabolic stability, while the oxovaleric acid moiety introduces hydrogen-bonding potential. SAR studies suggest:

- Fluorine at the para position reduces electron density, improving binding to hydrophobic enzyme pockets.

- The methyl group at the meta position sterically hinders rapid metabolism .

Advanced Research Questions

Q. Q5. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

A5. Challenges include:

- Low bioavailability: Use LC-MS/MS with a deuterated internal standard (e.g., d₃-fluorophenyl analog) to improve detection limits.

- Matrix effects: Solid-phase extraction (SPE) with C18 cartridges reduces interference from plasma proteins.

- Degradation in acidic environments: Stabilize samples with phosphate buffer (pH 7.4) during storage .

Q. Q6. How can computational methods predict the compound’s interaction with biological targets?

A6. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations:

- Target selection: Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2, kinases).

- Docking parameters: Set grid boxes to encompass the fluorophenyl and carboxylic acid regions.

- Validation: Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. Q7. What strategies mitigate contradictions in reported biological activity data?

A7. Common discrepancies arise from:

- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound stability: Pre-test degradation under assay conditions (e.g., PBS at 37°C for 24 hours).

- Off-target effects: Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm target engagement .

Methodological Resources

Q. Table 1: Key Physicochemical Properties

Q. Table 2: Recommended Analytical Conditions

| Technique | Parameters |

|---|---|

| HPLC | Column: C18 (5 µm, 250 × 4.6 mm); Mobile phase: 60:40 MeCN/H₂O + 0.1% TFA |

| NMR (¹H) | Solvent: DMSO-d6; Frequency: 400 MHz; Referencing: TMS (δ 0.0 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.